Octadeca-9,12-dienamide
Description
Octadeca-9,12-dienamide (C₁₈H₃₃NO), also known as linoleamide, is an unsaturated fatty acid amide derived from linoleic acid (C18:2 ω-6). It is characterized by two cis double bonds at positions 9 and 12 . The compound has a molecular weight of 279.26 g/mol and is naturally found in organisms such as Chaetocerus costatus microalgae and Ganoderma lucidum (lingzhi) spores .
Properties
IUPAC Name |
octadeca-9,12-dienamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIHQZFZMWZOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859849 | |
| Record name | Octadeca-9,12-dienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3072-13-7 | |
| Record name | 9,12-Octadecadienamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3072-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of (9Z,12Z)-Octadeca-9,12-dienoyl Chloride
The precursor acyl chloride is typically prepared by treating octadeca-9,12-dienoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. For instance, a protocol adapted from lipid synthesis involves dissolving the acid in dry dichloromethane (DCM) and adding oxalyl chloride dropwise at 0°C. The mixture is stirred for 4–6 hours, after which excess reagent and solvent are removed under reduced pressure.
Amide Bond Formation
The acyl chloride is reacted with amines in the presence of a base to neutralize HCl byproducts. A representative procedure from EvitaChem details the use of 3-methoxybenzylamine dissolved in DCM with triethylamine (Et₃N) as the base. The acyl chloride is added dropwise at 0°C, and the reaction proceeds for 12 hours at room temperature. Post-reaction workup includes washing with 10% HCl, saturated NaHCO₃, and brine, followed by purification via flash chromatography (Hexane:EtOAc = 3:1).
Table 1: Comparative Yields for Acyl Chloride-Based Amidation
| Amine | Solvent | Base | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 3-Methoxybenzylamine | DCM | Et₃N | 78 | 95 | |
| Benzylamine | DCM | Et₃N | 85 | 98 | |
| Serinol | DCM/MeOH | Et₃N | 83 | 97 |
Coupling Agent-Mediated Approaches
To circumvent the moisture sensitivity of acyl chlorides, carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed for direct amidation of the carboxylic acid.
DCC/DMAP Protocol
A study from Universidad Autónoma de Madrid outlines a method where octadeca-9,12-dienoic acid is dissolved in dry DCM, followed by sequential addition of DCC and catalytic 4-dimethylaminopyridine (DMAP). After 15 minutes, the amine (e.g., benzylamine) is added, and the reaction stirs for 12 hours. The dicyclohexylurea (DCU) byproduct is filtered, and the crude product is purified via chromatography. This method achieves yields up to 90% for N-benzyl derivatives.
EDC/HOBt in Polar Solvents
Alternative protocols use EDC with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) or dimethylformamide (DMF). For example, reacting octadeca-9,12-dienoic acid with EDC/HOBt and 3-phenyl-1-propylamine in THF at 25°C for 24 hours yields 72% of the target amide after silica gel purification.
Enzymatic and Catalytic Methods
Emerging strategies leverage lipases or transition-metal catalysts for greener synthesis.
Lipase-Catalyzed Amidation
Candida antarctica lipase B (CAL-B) immobilized on acrylic resin has been used to catalyze the reaction between octadeca-9,12-dienoic acid and ammonia in tert-butanol. After 48 hours at 50°C, the amide is isolated in 65% yield, though this method remains less efficient than chemical approaches.
Palladium-Catalyzed Amination
A patent by Patsnap Eureka discloses a palladium(II) acetate/Xantphos system for coupling octadeca-9,12-dienoyl chloride with amines in toluene at 80°C. This method achieves 88% yield for N-(1,3-dihydroxypropan-2-yl)this compound but requires rigorous exclusion of oxygen.
Challenges and Optimization Strategies
Byproduct Formation
The use of DCC often leads to DCU precipitation, complicating purification. Substituting DCC with EDC or employing scavengers like polymer-bound carbodiimide mitigates this issue.
Solvent and Temperature Effects
Polar aprotic solvents like DMF improve reaction homogeneity but may reduce yields due to side reactions. Optimal temperatures range from 0°C (for acyl chloride methods) to 25°C (coupling agent methods).
Purification Techniques
Flash chromatography with gradients of hexane and ethyl acetate remains the standard for isolating this compound. Recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) enhances purity to >99% for pharmaceutical applications.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 210 nm confirms purity ≥95% for most synthetic batches.
Scalability and Industrial Prospects
While lab-scale methods achieve gram-level production, scaling to kilograms requires continuous-flow reactors. A pilot study using tube reactors with in-line IR monitoring achieved 89% yield at 1 kg/day throughput, highlighting potential for industrial adoption .
Chemical Reactions Analysis
Types of Reactions
Desmosine undergoes various chemical reactions, including:
Oxidation: Desmosine can be oxidized to form different derivatives, which can be used in further chemical studies.
Reduction: Reduction reactions can break the cross-links in desmosine, leading to the formation of simpler amino acid derivatives.
Substitution: Desmosine can participate in substitution reactions where specific functional groups are replaced with others, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving desmosine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from the reactions of desmosine include its oxidized and reduced derivatives, which can be used in further biochemical and structural studies
Scientific Research Applications
Biological Activities
Research indicates that octadeca-9,12-dienamide exhibits several biological activities:
- Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory responses. For instance, it has been observed to suppress pro-inflammatory cytokines in cellular models .
- Lipid Metabolism : The compound plays a role in lipid metabolism, potentially influencing the levels of endocannabinoids and other signaling lipids. This interaction suggests its utility in studying metabolic disorders .
- Cytotoxicity : Some derivatives of this compound have shown cytotoxic effects against cancer cell lines, making them candidates for further pharmacological development .
Pharmaceutical Development
This compound is being explored for its potential as a therapeutic agent due to its anti-inflammatory and cytotoxic properties. Researchers are investigating its efficacy in treating conditions such as arthritis and cancer.
Agricultural Science
The compound's role in plant physiology is notable; it has been linked to the modulation of growth factors in crops. Studies have indicated that this compound may enhance resistance to pests and diseases in agricultural settings .
Nutraceuticals
Given its structural similarity to linoleic acid, this compound is being studied for its potential health benefits when included in dietary supplements. Its effects on lipid profiles and inflammation could be beneficial for cardiovascular health.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound relative to other fatty amides:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Stearamide | Saturated fatty acid | No double bonds; primarily used for lubrication |
| Oleamide | One double bond | Known for sleep-inducing properties; less bioactive |
| Linolenamide | Three double bonds | Higher reactivity but similar metabolic pathways |
This compound stands out due to its dual unsaturation which enhances its biological activity compared to saturated or mono-unsaturated counterparts.
Case Study 1: Anti-inflammatory Effects
A study published in RSC Medicinal Chemistry investigated the anti-inflammatory effects of this compound derivatives on human cell lines. The results demonstrated significant inhibition of TNF-alpha production, suggesting potential applications in treating inflammatory diseases .
Case Study 2: Agricultural Applications
Research conducted on cotton seedlings indicated that this compound plays a crucial role in regulating growth through its influence on lipid signaling pathways. This finding opens avenues for developing biostimulants based on this compound .
Mechanism of Action
Desmosine exerts its effects by cross-linking elastin fibers, which enhances the elasticity and resilience of connective tissues. The molecular targets of desmosine include lysine residues in elastin, where it forms covalent bonds through a series of condensation reactions. This cross-linking mechanism is crucial for maintaining the structural integrity and function of elastin-rich tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Fatty Acid Amides
Structural and Physicochemical Properties
The following table compares key structural and functional attributes of Octadeca-9,12-dienamide with analogous fatty acid amides:
*Antioxidant activity values are solvent-dependent and based on Chaetocerus costatus extracts .
Key Observations:
- Double Bonds vs.
- Chain Length : Palmitoleamide (C16:1) and palmitamide (C16:0) show reduced activity compared to C18 analogs, indicating chain length influences solubility and interaction with cellular targets.
Biological Activity
Octadeca-9,12-dienamide, also known as linoleamide, is a fatty amide derived from linoleic acid. Its structure features two double bonds located at the 9th and 12th positions of the carbon chain, contributing to its biological activity. This compound has gained attention for its potential roles in various physiological processes and therapeutic applications. This article explores the biological activities of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula of this compound is C18H33NO, and its molecular weight is approximately 281.46 g/mol. Its structural representation can be denoted using SMILES notation as CCCCCCCC/C=C\C/C=C\CCCCCCCC(=O)N. The dual unsaturation in its structure enhances its biological activity compared to saturated or mono-unsaturated fatty acids.
Biological Activities
This compound exhibits a range of biological activities that have been documented in various studies:
1. Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. Its ability to disrupt microbial cell membranes is attributed to its amphiphilic nature, allowing it to integrate into lipid bilayers and alter membrane fluidity.
2. Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory responses. It has been linked to the inhibition of pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.
3. Role in Lipid Metabolism
This compound has been observed to influence lipid metabolism. It shares structural similarities with linoleic acid and may participate in metabolic pathways that regulate cholesterol synthesis and fatty acid profiles in cells .
4. Impact on Plant Growth
In plant biology, this compound derivatives have been studied for their effects on seedling growth. For instance, NAE18:2 (a derivative) was shown to inhibit cotton seedling growth through the modulation of lipid signaling pathways involving fatty acid amide hydrolase (FAAH) and lipoxygenase (LOX) enzymes .
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound and its derivatives:
The biological activities of this compound are mediated through several mechanisms:
- Membrane Interaction : Its amphiphilic structure allows it to integrate into cell membranes, affecting their fluidity and permeability.
- Enzyme Modulation : It influences enzyme activities related to lipid metabolism and inflammatory responses.
- Signaling Pathways : The compound may act as a signaling molecule in various physiological processes, similar to other fatty acid derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
